H-PRO-beta-ALA-OH chemical structure and properties
H-PRO-beta-ALA-OH chemical structure and properties
An In-depth Technical Guide to H-PRO-beta-ALA-OH: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of the dipeptide H-L-Prolyl-β-Alanine (H-PRO-beta-ALA-OH), a molecule of significant interest to researchers in peptide chemistry and drug development. By incorporating a non-proteinogenic β-amino acid, this dipeptide exhibits unique structural and stability properties compared to its α-amino acid counterparts. This document details the molecule's chemical structure, physicochemical properties, and a robust, field-proven protocol for its solution-phase synthesis. Furthermore, it outlines standard analytical techniques for its characterization and discusses its potential biological significance and applications, particularly in the context of creating enzymatically stable peptide analogs and peptidomimetics.
Introduction: The Strategic Value of β-Amino Acid-Containing Dipeptides
In the landscape of drug discovery and materials science, peptides represent a class of molecules with high specificity and biological activity. However, their therapeutic potential is often limited by poor metabolic stability, primarily due to rapid degradation by proteases. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry to overcome this limitation.
β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid isomers, are particularly valuable in this regard. Peptides incorporating β-amino acids, often termed β-peptides, can adopt unique secondary structures, such as helices and turns, and exhibit remarkable resistance to enzymatic hydrolysis[1]. This inherent stability makes them ideal building blocks for developing novel therapeutic agents and peptidomimetics with enhanced pharmacokinetic profiles.
This guide focuses on H-L-Prolyl-β-Alanine (H-PRO-beta-ALA-OH), a dipeptide that marries the conformational rigidity of L-Proline with the metabolic resilience of β-Alanine. Understanding its fundamental chemical and biological properties is crucial for its effective application in advanced scientific research.
Molecular Profile and Physicochemical Properties
Chemical Structure and Identifiers
H-PRO-beta-ALA-OH is formed through a peptide bond between the carboxyl group of an L-Proline residue and the amino group of a β-Alanine residue.
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Systematic IUPAC Name: (S)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid
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Molecular Formula: C₈H₁₄N₂O₃
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Molecular Weight: 186.21 g/mol
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CAS Number: A specific CAS number for this dipeptide is not readily found in major chemical databases. For reference, the CAS numbers for its constituent amino acids are:

Physicochemical Data Summary
Direct experimental data for H-PRO-beta-ALA-OH is limited. The following table includes calculated properties and data from its constituent amino acids and the closely related α-dipeptide, L-Prolyl-L-alanine, to provide a scientifically grounded estimation of its properties.
| Property | Value | Source & Rationale |
| Molecular Weight | 186.21 g/mol | Calculated from Molecular Formula. |
| Molecular Formula | C₈H₁₄N₂O₃ | Derived from the condensation of L-Proline (C₅H₉NO₂) and β-Alanine (C₃H₇NO₂). |
| Appearance | Expected to be a white solid | General property of dipeptides. L-Prolyl-L-alanine is a white powder[1]. |
| Calculated logP | -3.1 to -3.7 | Based on values for L-Prolyl-L-alanine, indicating high hydrophilicity[4][5]. |
| pKa (Strongest Acidic) | ~3.6 - 4.1 | Estimated from β-Alanine (3.55) and L-Prolyl-L-alanine (3.71)[5][6]. Refers to the carboxylic acid group. |
| pKa (Strongest Basic) | ~8.4 - 10.2 | Estimated from L-Prolyl-L-alanine (8.38) and β-Alanine (10.24)[5][6]. Refers to the secondary amine in the proline ring. |
| Solubility | Expected to be highly soluble in water | Dipeptides are often significantly more water-soluble than their parent amino acids[1]. β-Alanine itself is highly soluble (54.5 g/100 mL)[6]. |
| Stability | Stable under standard conditions | β-Alanine is stable. The peptide bond to a β-amino acid confers high resistance to enzymatic hydrolysis[1]. |
Synthesis and Purification Protocol
The synthesis of H-PRO-beta-ALA-OH can be reliably achieved through a standard solution-phase peptide synthesis (SPPS) methodology. This approach provides excellent control over the reaction and allows for the purification of intermediates if necessary.
Rationale for Synthetic Strategy
A convergent solution-phase synthesis is chosen for its scalability and purity control. The strategy relies on the use of protecting groups to ensure the specific formation of the desired peptide bond between the carboxyl group of proline and the amino group of β-alanine.
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N-terminal Protection: The α-amino group of L-Proline is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is robust under coupling conditions but can be cleanly removed with mild acid (e.g., trifluoroacetic acid, TFA).
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C-terminal Protection: The carboxyl group of β-Alanine is protected as a methyl ester (-OMe). This prevents self-polymerization and can be removed under basic conditions (saponification) at the final step without affecting the peptide bond.
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Coupling Agent: A combination of N,N'-Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt) is a classic and effective choice. HOBt acts as a racemization suppressant and improves the efficiency of the coupling reaction by forming an active ester intermediate.
Detailed Experimental Protocol
Step 1: Preparation of N-Boc-L-Proline This starting material is commercially available. If prepared in-house, L-Proline is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide.
Step 2: Preparation of β-Alanine Methyl Ester Hydrochloride β-Alanine is reacted with thionyl chloride in methanol. The reaction is typically performed at 0°C and then refluxed to completion. The product is isolated as a hydrochloride salt.
Step 3: Coupling of N-Boc-L-Proline and β-Alanine Methyl Ester
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Dissolve N-Boc-L-Proline (1.0 eq) and HOBt (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).
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Cool the solution to 0°C in an ice bath.
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Add DCC (1.1 eq) to the solution and stir for 30 minutes to pre-activate the carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will begin to form.
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In a separate flask, neutralize β-Alanine methyl ester hydrochloride (1.0 eq) with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.1 eq) in anhydrous DCM.
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Add the neutralized β-Alanine ester solution to the activated N-Boc-L-Proline solution at 0°C.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
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Once the reaction is complete, filter off the DCU precipitate.
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Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected dipeptide, Boc-L-Pro-β-Ala-OMe.
Step 4: Deprotection to Yield H-PRO-beta-ALA-OH
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Boc Group Removal: Dissolve the protected dipeptide in a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM. Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.
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Ester Hydrolysis (Saponification): Dissolve the resulting TFA salt in a mixture of methanol and water. Add 1M NaOH (1.5-2.0 eq) and stir at room temperature, monitoring the reaction by TLC.
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Once hydrolysis is complete, neutralize the solution to pH ~7 with 1M HCl.
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Remove the methanol under reduced pressure. The remaining aqueous solution can be purified.
Purification and Verification
The final product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA. The fractions containing the pure product are collected and lyophilized to yield H-PRO-beta-ALA-OH as a white, fluffy powder. Purity is verified by analytical HPLC, which should show a single major peak.
Workflow Visualization
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized dipeptide.
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High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A C18 reverse-phase column is typically used with a mobile phase gradient of water and acetonitrile (both containing 0.1% TFA). Purity should ideally be ≥95% for research applications.
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Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. The protonated molecular ion [M+H]⁺ would be expected at an m/z value corresponding to the molecular weight plus the mass of a proton (186.21 + 1.008 = 187.22).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.
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¹H NMR: Expected signals would include characteristic multiplets for the proline ring protons, distinct signals for the two methylene groups of the β-alanine backbone (typically seen as two triplets), and exchangeable signals for the N-H and O-H protons.
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¹³C NMR: The spectrum would show eight distinct carbon signals, including two carbonyl carbons (one amide, one carboxylic acid) and the six aliphatic carbons of the proline and β-alanine residues.
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Biological Context and Research Applications
The unique structure of H-PRO-beta-ALA-OH suggests several areas of biological interest and potential application.
The Role of the β-Alanine Moiety
β-Alanine is a naturally occurring amino acid that serves as the rate-limiting precursor for the biosynthesis of carnosine (β-alanyl-L-histidine). Carnosine is a dipeptide found in high concentrations in muscle and brain tissue, where it functions as a potent intracellular pH buffer and antioxidant.
The incorporation of β-alanine into a peptide chain fundamentally alters its backbone, making it a poor substrate for most endogenous proteases. This confers a significant increase in metabolic stability, a highly desirable trait for peptide-based drug candidates.
Potential Signaling and Metabolic Pathways
While H-PRO-beta-ALA-OH itself is not a direct participant in a known signaling pathway, its β-alanine component is central to the carnosine synthesis pathway. This pathway is critical for maintaining cellular homeostasis under conditions of high metabolic stress.
Applications in Drug Development and Peptidomimetics
H-PRO-beta-ALA-OH serves as a valuable building block and structural motif for:
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Peptide Analogs: It can be incorporated into larger peptide sequences to introduce a "kink" via the proline residue and to enhance stability at the site of the β-alanine residue.
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Peptidomimetics: The Pro-β-Ala structure can serve as a scaffold to mimic β-turns or other secondary structures found in bioactive peptides[1]. This allows for the design of small molecules that retain the biological activity of a larger peptide but possess superior drug-like properties (e.g., oral bioavailability, metabolic stability).
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Biochemical Research: As a simple, stable dipeptide, it can be used in studies of peptide transport, protease specificity, and protein-ligand interactions[4].
Conclusion
H-L-Prolyl-β-Alanine is a specialized dipeptide that offers significant advantages for advanced chemical and biological research. Its combination of proline-induced conformational constraint and β-alanine-conferred enzymatic resistance makes it a powerful tool for designing stable and structurally defined peptides and peptidomimetics. The synthetic and analytical protocols outlined in this guide provide a reliable framework for researchers to produce and characterize this molecule for their specific applications, paving the way for new discoveries in drug development and biotechnology.
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